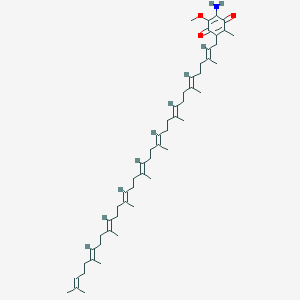
Rhodoquinone-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodoquinone-9 (RQ-9) is a quinone molecule that has been extensively studied for its potential use in scientific research. It is a redox-active molecule that can easily undergo reduction and oxidation reactions, making it an excellent tool for studying cellular metabolism and energy production.
Aplicaciones Científicas De Investigación
Role in Anaerobic Energy Metabolism
Rhodoquinone (RQ) is a crucial cofactor in the anaerobic energy metabolism of certain species. Rhodospirillum rubrum, a bacterium, utilizes RQ in its anaerobic respiration, specifically in the fumarate reductase pathway, a form of anaerobic respiration. This process is structurally akin to the aerobic respiratory chain's use of ubiquinone (coenzyme Q), indicating the versatile role of these quinones in cellular energy processes. Intriguingly, RQ is not found in humans or other mammals, making its biosynthesis a potential target for parasitic-specific interventions (Brajcich et al., 2009).
Involvement in Mitochondrial Electron Transport
In Euglena gracilis, a facultative anaerobic protist, Rhodoquinone-9 (RQ9) has been identified to play a significant role in mitochondrial electron transport. RQ9 content in these organisms increases under low oxygen conditions, indicating its involvement in anaerobic metabolism. RQ9 not only participates in fumarate reduction but also engages in the electron transport chain under aerobiosis and microaerophilia, mediating electron transfer between various respiratory chain components (Castro-Guerrero, Jasso‐Chávez, & Moreno-Sánchez, 2005).
Insights into Biosynthetic Pathways
Recent research has revealed two distinct biosynthetic pathways for RQ, one utilized by bacteria like Rhodospirillum rubrum and some protists, and the other by animals such as Caenorhabditis elegans and parasitic helminths. The former pathway converts ubiquinone (UQ), a key component in aerobic respiration, to RQ, while the latter involves a more complex process requiring 3-hydroxyanthranilic acid as a precursor. This understanding not only enhances the knowledge of RQ's biochemical pathways but also highlights potential drug targets for treating microbial and parasitic infections (Salinas, Langelaan, & Shepherd, 2020).
Potential in Parasitic Drug Development
Given that RQ is absent in humans but essential in certain parasites, its biosynthesis pathway presents a valuable target for developing antiparasitic drugs. The identification of genes like rquA in R. rubrum, crucial for RQ biosynthesis, opens avenues for novel drug development strategies, potentially leading to treatments that specifically target parasitic organisms without affecting the human host (Lonjers et al., 2011).
Additional Functions in Cellular Metabolism
Aside from its well-known role in anaerobic respiration, RQ is also implicated in other aspects of cellular metabolism. Experiments involving model organisms like Rhodospirillum rubrum have demonstrated the multifaceted roles of RQ in processes like photosynthesis and bioenergetics, suggesting that the functions of RQ extend beyond its role as an electron carrier (Whitworth et al., 2021).
Propiedades
Número CAS |
15067-23-9 |
|---|---|
Nombre del producto |
Rhodoquinone-9 |
Fórmula molecular |
C53H81NO3 |
Peso molecular |
780.2 g/mol |
Nombre IUPAC |
2-amino-3-methoxy-6-methyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H81NO3/c1-39(2)21-13-22-40(3)23-14-24-41(4)25-15-26-42(5)27-16-28-43(6)29-17-30-44(7)31-18-32-45(8)33-19-34-46(9)35-20-36-47(10)37-38-49-48(11)51(55)50(54)53(57-12)52(49)56/h21,23,25,27,29,31,33,35,37H,13-20,22,24,26,28,30,32,34,36,38,54H2,1-12H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ |
Clave InChI |
GCQAFBRARRTBAO-NSCWJZNLSA-N |
SMILES isomérico |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



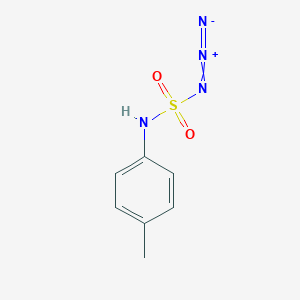

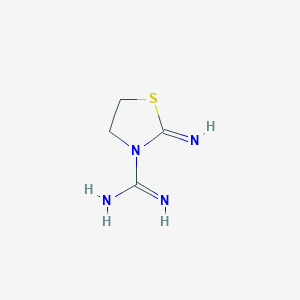
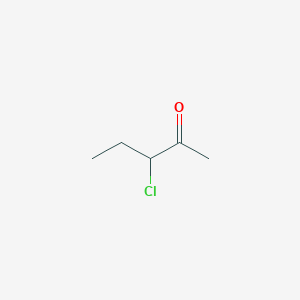
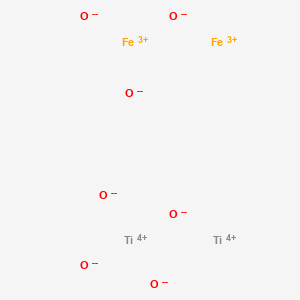
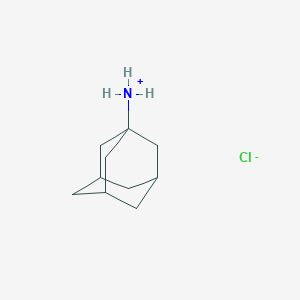
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
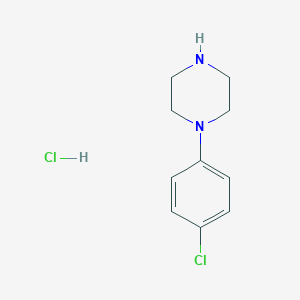
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
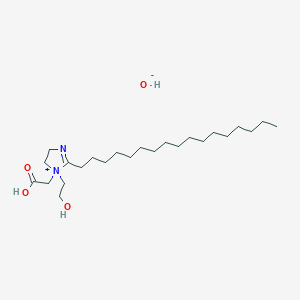
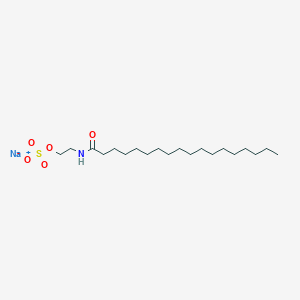
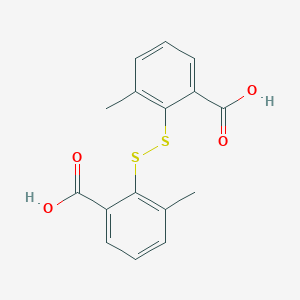
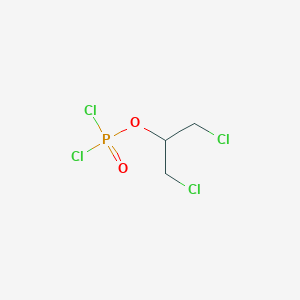
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)